5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Overview
Description
5-(2-Chloroethyl)-2,3-dihydrobenzofuran (5-CE-2,3-DHB) is a synthetic compound that has been used in scientific research for a variety of applications. It is a heterocyclic compound with a molecular weight of 212.02 g/mol and a melting point of 80-82°C. 5-CE-2,3-DHB is a cyclic ether and has been used as a model compound to study the properties of related compounds.
Scientific Research Applications
- Field : Environmental Protection and Human Health
- Summary : A study used WO3/Al2O3/graphite composite materials for an MEMS 2-CEES gas sensor (dichlorodiethyl sulfide simulation), and explored the corresponding sensing properties .
- Methods : The sensor was tested at a working temperature of 340 °C with a concentration of 2-CEES gas at 5.70 ppm .
- Results : The response of the sensor to 2-CEES gas was 69%, the response time was 5 s and the recovery time was 42 s. The sensor also demonstrated long-term stability and high selectivity .
- Field : Marine Biology
- Summary : A study assessed the response of marine rotifer, Brachionus plicatilis, to co-exposure to polystyrene microplastics and tris(2-chloroethyl) phosphate (TCEP) at different concentrations .
- Methods : The study included population growth, oxidative status, and transcriptomics .
- Results : The presence of 1 μm microplastics reversed the low population growth rate and high oxidative stress induced by TCEP to the normal level .
Application in Gas Sensing
Application in Toxicity Studies
- Field : Organic Chemistry
- Summary : Chloroethyl chloroformates (chemical formula: C3H4Cl2O2) are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction or synthesis being performed .
- Results : The results or outcomes obtained would also depend on the specific reaction or synthesis being performed .
- Field : Industrial Chemistry
- Summary : 2-Chloroethanol (also called ethylene chlorohydrin or glycol chlorohydrin) is an organic chemical compound with the chemical formula HOCH2CH2Cl and the simplest beta-halohydrin (chlorohydrin). This compound was once produced on a large scale as a precursor to ethylene oxide .
- Methods : 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .
- Results : The production of 2-Chloroethanol leads to the production of ethylene oxide .
Application in Protecting Groups and N-dealkylating Agents
Application in Production of Ethylene Oxide
- Field : Organic Chemistry
- Summary : Chloroethyl chloroformates (chemical formula: C3H4Cl2O2) are a pair of related chemical compounds. They can be used as N-dealkylating agents .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction or synthesis being performed .
- Results : The results or outcomes obtained would also depend on the specific reaction or synthesis being performed .
- Field : Industrial Chemistry
- Summary : 2-Chloroethanol (also called ethylene chlorohydrin or glycol chlorohydrin) is an organic chemical compound with the chemical formula HOCH2CH2Cl and the simplest beta-halohydrin (chlorohydrin). This compound was once produced on a large scale as a precursor to ethylene oxide .
- Methods : 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .
- Results : The production of 2-Chloroethanol leads to the production of ethylene oxide .
Application in N-Dealkylation
Application in Precursor to Ethylene Oxide
properties
IUPAC Name |
5-(2-chloroethyl)-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWBUUHBGKOXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648091 | |
Record name | 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloroethyl)-2,3-dihydrobenzofuran | |
CAS RN |
943034-50-2 | |
Record name | 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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